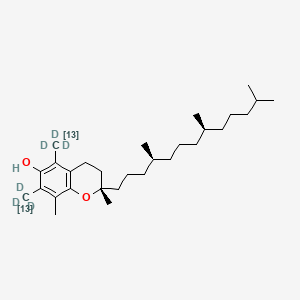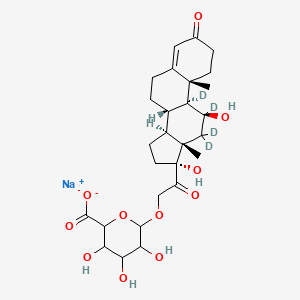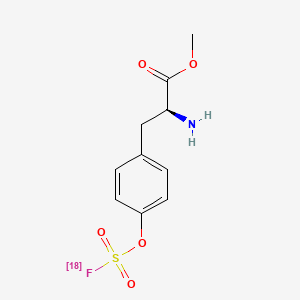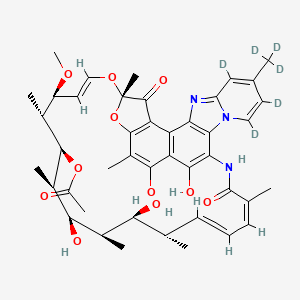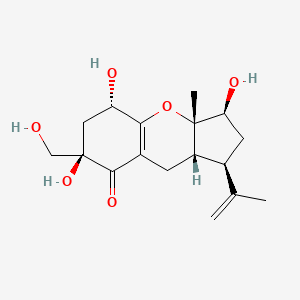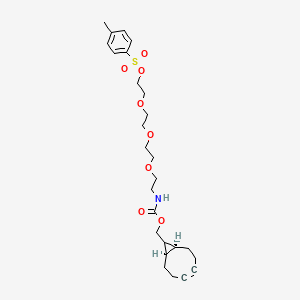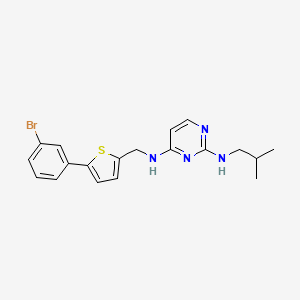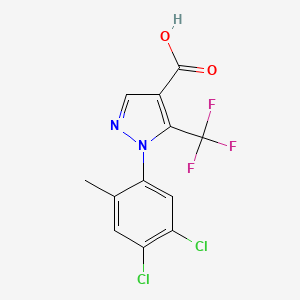
MurB-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MurB-IN-1 is a potent inhibitor of the enzyme uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB), which plays a crucial role in the synthesis of bacterial cell walls. This compound has shown significant potential as a therapeutic agent against bacterial pathogens, particularly Pseudomonas aeruginosa, a highly virulent and opportunistic pathogen associated with severe infections and high mortality rates .
準備方法
The synthesis of MurB-IN-1 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the formation of 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides, which are known to inhibit MurB effectively . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反応の分析
MurB-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
科学的研究の応用
MurB-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of MurB and its role in bacterial cell wall synthesis.
Biology: It helps in understanding the biochemical pathways involved in bacterial cell wall formation and the potential for developing new antibacterial agents.
Medicine: this compound is being explored as a potential therapeutic agent for treating infections caused by Pseudomonas aeruginosa and other bacterial pathogens.
作用機序
MurB-IN-1 exerts its effects by inhibiting the enzyme uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB). This enzyme is essential for the synthesis of uridine diphosphate-N-acetylmuramic acid, a key component of the bacterial cell wall. By binding to the active site of MurB, this compound prevents the enzyme from catalyzing the final steps of uridine diphosphate-N-acetylmuramic acid formation, thereby disrupting the synthesis of the bacterial cell wall and inhibiting bacterial growth .
類似化合物との比較
MurB-IN-1 is unique compared to other MurB inhibitors due to its high binding affinity and specificity for the enzyme. Similar compounds include:
3,5-dioxopyrazolidines: These compounds also inhibit MurB but have different structural features and binding affinities.
Thiazolidinones: These compounds have been studied for their potential as MurB inhibitors and have shown varying degrees of efficacy.
Pyrazole derivatives: These compounds have been explored for their inhibitory effects on MurB and other related enzymes.
This compound stands out due to its potent inhibitory activity and potential for therapeutic applications against bacterial pathogens.
特性
分子式 |
C12H7Cl2F3N2O2 |
|---|---|
分子量 |
339.09 g/mol |
IUPAC名 |
1-(4,5-dichloro-2-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H7Cl2F3N2O2/c1-5-2-7(13)8(14)3-9(5)19-10(12(15,16)17)6(4-18-19)11(20)21/h2-4H,1H3,(H,20,21) |
InChIキー |
WTBZVBPKXQSZFK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


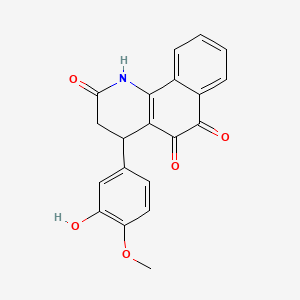


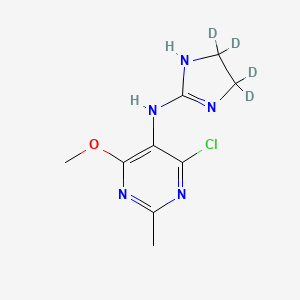
![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide;hydrochloride](/img/structure/B12414312.png)
